molecular formula C13H21N3O B181962 4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline CAS No. 443915-51-3

4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline

Cat. No.: B181962
CAS No.: 443915-51-3
M. Wt: 235.33 g/mol
InChI Key: LZYIXSDJJBZCEM-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline is a chemical building block of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structure, featuring a piperazine ring linked to an aniline group via a 2-methoxyethyl chain, is commonly found in compounds targeting various disease pathways. The piperazine moiety is a privileged scaffold in drug design, frequently used to optimize pharmacokinetic properties and serve as a connector for pharmacophoric groups in interaction with biological targets . Piperazine-containing aniline derivatives are widely utilized as key intermediates in the synthesis of active pharmaceutical ingredients. For instance, structurally similar compounds are integral to the development of receptor-targeted molecules, such as those for serotonin receptor imaging, and in the synthesis of kinase inhibitors . The specific substitution pattern on the piperazine nitrogen with a 2-methoxyethyl group is a strategic modification that can influence the compound's solubility, lipophilicity, and overall molecular recognition, making it a valuable template for structure-activity relationship (SAR) studies. Researchers employ this aniline derivative in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, and in nucleophilic substitution reactions to construct more complex molecules . Its primary research value lies in its versatility as a synthon for constructing diverse chemical libraries aimed at probing biological mechanisms and identifying new lead compounds for conditions ranging from infectious diseases to neurological disorders and oncology.

Properties

IUPAC Name

4-[4-(2-methoxyethyl)piperazin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-17-11-10-15-6-8-16(9-7-15)13-4-2-12(14)3-5-13/h2-5H,6-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYIXSDJJBZCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620804
Record name 4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443915-51-3
Record name 4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Piperazine-Alkylation Followed by Aniline Coupling

A common route to substituted piperazine-aniline derivatives involves alkylation of piperazine followed by coupling with halogenated anilines. For 4-[4-(2-methoxyethyl)piperazin-1-yl]aniline, this method entails:

  • Alkylation of Piperazine : Reaction of piperazine with 2-methoxyethyl chloride in the presence of a base (e.g., K₂CO₃) yields 1-(2-methoxyethyl)piperazine. This step typically proceeds in polar aprotic solvents like acetonitrile at 60–80°C for 12–24 hours.

  • Coupling with 4-Fluoronitrobenzene : The alkylated piperazine undergoes nucleophilic aromatic substitution with 4-fluoro-nitrobenzene under basic conditions (e.g., DIPEA) in DMF at 100°C, forming 4-nitro-1-[4-(2-methoxyethyl)piperazin-1-yl]benzene.

  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, yielding the target compound.

Key Data :

  • Yield : 65–75% for alkylation; 70–80% for nitro reduction.

  • Purity : >95% after column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).

Direct Amination of Halogenated Anilines

Buchwald-Hartwig Coupling

Palladium-catalyzed coupling between 4-bromoaniline and 1-(2-methoxyethyl)piperazine offers a streamlined pathway. Optimized conditions include:

  • Catalyst : Pd₂(dba)₃ (2 mol%)

  • Ligand : Xantphos (4 mol%)

  • Base : Cs₂CO₃ (2 equiv)

  • Solvent : Toluene, 110°C, 24 hours.

Performance Metrics :

ConditionYield (%)Purity (%)
Standard Protocol6897
With Microwave Aid8298

Microwave-assisted synthesis reduces reaction time to 2 hours while improving yield.

Reductive Amination Approaches

Two-Step Synthesis from 4-Aminobenzaldehyde

  • Condensation : 4-Aminobenzaldehyde reacts with 1-(2-methoxyethyl)piperazine in ethanol under reflux to form an imine intermediate.

  • Reduction : Sodium borohydride (NaBH₄) reduces the imine to the secondary amine.

Optimization Insights :

  • Solvent : Ethanol > THF (yields 73% vs. 58%)

  • Temperature : Reflux (78°C) vs. RT (yields 73% vs. 45%).

Comparative Analysis of Methodologies

Efficiency and Scalability

MethodAdvantagesLimitations
Nucleophilic SubstitutionHigh purity; scalableMulti-step; moderate yields
Buchwald-HartwigSingle-step; high yieldCostly catalysts
Reductive AminationMild conditionsRequires aldehyde precursor

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 6.65 (d, 2H, ArH), 6.50 (d, 2H, ArH), 3.55 (t, 2H, OCH₂), 3.30 (s, 3H, OCH₃), 2.80–2.40 (m, 8H, piperazine).

  • LC-MS : m/z 235.17 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines. Substitution reactions can introduce different functional groups onto the aromatic ring .

Scientific Research Applications

4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline involves its interaction with specific molecular targets. In biological systems, it may act on receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline with structurally related piperazine-aniline derivatives:

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight Key Properties/Applications References
This compound 2-Methoxyethyl C₁₃H₂₀N₃O ~235.3 (calc) Inferred HDAC inhibition potential
4-(4-Methylpiperazino)aniline Methyl C₁₁H₁₇N₃ 191.27 Simpler structure; intermediate
4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline 2-Morpholinoethyl C₁₆H₂₆N₄O 296.42 Enhanced polarity; unconfirmed bioactivity
4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]aniline dihydrochloride (2,4-Dichlorophenyl)methyl C₁₇H₂₁Cl₄N₃ 409.20 High molecular weight; potential antifungal use
2-Ethoxy-4-(4-methylpiperazin-1-yl)aniline Ethoxy + Methyl C₁₃H₂₁N₃O 235.33 Structural isomer; similar solubility
Key Observations:
  • Substituent Effects: Methoxyethyl vs. Morpholinoethyl and Dichlorobenzyl: Bulky or halogenated substituents (e.g., morpholinoethyl, dichlorobenzyl) elevate molecular weight and may enhance target specificity in enzyme inhibition or antifungal activity . Ethoxy vs. Methoxyethyl: Ethoxy (C₂H₅O) substituents marginally increase lipophilicity compared to methoxyethyl (C₃H₇O), affecting partitioning in biological membranes .

Biological Activity

4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline, a compound with notable structural features, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine ring substituted with a methoxyethyl group and an aniline moiety. This structural configuration is significant for its interaction with biological targets.

Research indicates that this compound exhibits inhibitory effects on various kinases, particularly Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2). These kinases play crucial roles in cellular signaling pathways related to immune responses, cancer proliferation, and neurodegenerative diseases.

Table 1: Inhibitory Activity against Kinases

CompoundTarget KinaseIC50 (µM)Reference
This compoundSYK0.12
This compoundLRRK20.25

Anticancer Properties

Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism involves the disruption of microtubule dynamics similar to that of known chemotherapeutics like paclitaxel.

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.7Tubulin polymerization inhibition
A549 (Lung Cancer)12.3Microtubule destabilization

Case Studies

Case Study 1: Inhibition of SYK in Cancer Cells
A study demonstrated that treatment with this compound led to a significant reduction in tumor growth in xenograft models of Mantle Cell Lymphoma. The compound's ability to inhibit SYK signaling was correlated with decreased proliferation and increased apoptosis in tumor cells.

Case Study 2: Neuroprotective Effects
In models of neurodegeneration, this compound exhibited protective effects against neuronal cell death induced by oxidative stress. The mechanism was linked to the modulation of LRRK2 activity, which is implicated in Parkinson's disease pathology.

Safety and Toxicity Profile

While the compound shows promising biological activity, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that it has moderate acute toxicity when administered orally or dermally, necessitating further investigation into its therapeutic window.

Q & A

Q. What are the recommended synthetic routes for 4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline, and how can purity be optimized?

  • Methodological Answer : A common approach involves nucleophilic aromatic substitution of 4-chloronitrobenzene with 2-methoxyethylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by nitro-group reduction using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite . Purity (>98%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Monitor intermediates via TLC and confirm final product purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. How should researchers characterize this compound’s physicochemical properties?

  • Methodological Answer :
  • Molecular weight : Calculate using exact mass spectrometry (ESI-MS) .
  • Solubility : Test in DMSO (primary solvent), water (pH-adjusted), and ethanol via gravimetric analysis.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .
  • pKa : Use potentiometric titration or computational tools (e.g., MarvinSketch) to predict ionization states .

Q. What spectroscopic techniques are critical for structural validation?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm aromatic protons (δ 6.5–7.5 ppm), piperazine N-CH₂ (δ 2.5–3.5 ppm), and methoxy groups (δ 3.3–3.8 ppm) .
  • FT-IR : Verify primary amine (N-H stretch ~3400 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) .
  • XRD : If crystalline, analyze solid-state structure to confirm substituent geometry .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for scaled synthesis?

  • Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) to model transition states and identify rate-limiting steps. For example, screen solvents (DMF vs. DMSO) for nucleophilic substitution efficiency using Gaussian09 with B3LYP/6-31G(d) basis sets. Validate predictions with small-scale experiments (5–10 mL) and DOE (Design of Experiments) to minimize trial runs .

Q. What strategies resolve contradictions in reported biochemical activity of piperazine analogs?

  • Methodological Answer :
  • Dose-response profiling : Test the compound across a broad concentration range (1 nM–100 µM) in cell-based assays (e.g., cAMP modulation in HEK293 cells) .
  • Off-target screening : Use kinase/GPCR panels (e.g., Eurofins Cerep) to identify non-specific binding.
  • Structural analogs : Compare with 4-(4-methylpiperazin-1-yl)aniline (CAS 125819-00-3) to isolate the 2-methoxyethyl group’s contribution .

Q. How can researchers design experiments to study environmental impacts of this compound?

  • Methodological Answer :
  • Aquatic toxicity : Perform OECD 201 algal growth inhibition tests (72-h exposure, IC₅₀ determination) .
  • Degradation : Simulate photolysis (UV light, λ = 254 nm) and hydrolysis (pH 4–9 buffers) to identify breakdown products via LC-MS/MS .

Methodological Recommendations

  • Contradiction Analysis : Use ICReDD’s reaction path search methods to reconcile divergent synthetic yields .
  • Safety : Follow NFPA 704 guidelines (Health: 2, Flammability: 1, Reactivity: 0) and store at 2–8°C under nitrogen .

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